molecular formula C13H13ClO2 B14613933 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one CAS No. 57786-74-0

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one

Katalognummer: B14613933
CAS-Nummer: 57786-74-0
Molekulargewicht: 236.69 g/mol
InChI-Schlüssel: MOAIFZVSKUYFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one is a chemical compound with a molecular formula of C12H11ClO2 It is characterized by the presence of a chlorophenyl group attached to a methylidene group, which is further connected to an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the oxolanone ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one is unique due to its specific structural features, such as the presence of the oxolanone ring and the chlorophenyl group.

Eigenschaften

CAS-Nummer

57786-74-0

Molekularformel

C13H13ClO2

Molekulargewicht

236.69 g/mol

IUPAC-Name

3-[(2-chlorophenyl)methylidene]-5-ethyloxolan-2-one

InChI

InChI=1S/C13H13ClO2/c1-2-11-8-10(13(15)16-11)7-9-5-3-4-6-12(9)14/h3-7,11H,2,8H2,1H3

InChI-Schlüssel

MOAIFZVSKUYFCJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(=CC2=CC=CC=C2Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.